1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Overview
Description
1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Mechanism of Action
Target of Action
It is known that compounds with a thiadiazole nucleus, like the one in this compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with biological targets, potentially leading to various biochemical changes.
Biochemical Pathways
It is known that thiadiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ability of thiadiazole derivatives to cross cellular membranes suggests that they may have good bioavailability .
Result of Action
It is known that thiadiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have various effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of thiadiazole derivatives can be influenced by the presence of different substituents on the thiadiazole nucleus .
Biochemical Analysis
Biochemical Properties
N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-fluorophenyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, it binds to specific receptors on the cell surface, modulating their activity and triggering downstream signaling cascades. These interactions highlight the potential of N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-fluorophenyl)urea as a valuable tool in biochemical research .
Cellular Effects
N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-fluorophenyl)urea exerts various effects on different types of cells and cellular processes. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound induces cell cycle arrest and promotes apoptosis, thereby inhibiting tumor growth. Moreover, it affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation. By modulating these pathways, N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-fluorophenyl)urea can alter gene expression and cellular metabolism, leading to significant changes in cell function .
Molecular Mechanism
The molecular mechanism of action of N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-fluorophenyl)urea involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, it inhibits the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions contribute to the compound’s overall biological effects and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-fluorophenyl)urea have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These findings suggest that N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-fluorophenyl)urea has the potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-fluorophenyl)urea vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and exerts beneficial effects on cellular function. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing therapeutic benefits .
Metabolic Pathways
N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-fluorophenyl)urea is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit the activity of certain enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in cellular energy production. Additionally, it can modulate the activity of enzymes involved in lipid metabolism, affecting lipid synthesis and degradation. These interactions underscore the compound’s potential to influence cellular metabolism and energy homeostasis .
Transport and Distribution
The transport and distribution of N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-fluorophenyl)urea within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization. Additionally, it can bind to specific proteins within the cell, affecting its distribution and accumulation in different cellular compartments. These transport and distribution mechanisms play a crucial role in determining the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-fluorophenyl)urea is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, it can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Similarly, it can be targeted to the mitochondria, affecting mitochondrial function and energy production. These subcellular localization mechanisms are essential for the compound’s overall biological effects and therapeutic potential .
Preparation Methods
The synthesis of 1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea typically involves the reaction of 4-butoxybenzoyl chloride with thiosemicarbazide to form the intermediate 5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 4-fluorophenyl isocyanate to yield the final product . The reaction conditions generally involve the use of solvents such as ethanol or acetonitrile and may require the presence of catalysts or bases to facilitate the reactions .
Chemical Reactions Analysis
1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea is unique due to its specific structural features, such as the presence of both butoxy and fluorophenyl groups. Similar compounds include:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-Triazole derivatives: These compounds have a similar five-membered ring structure but with different heteroatoms, resulting in distinct properties and applications.
Properties
IUPAC Name |
1-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c1-2-3-12-26-16-10-4-13(5-11-16)17-23-24-19(27-17)22-18(25)21-15-8-6-14(20)7-9-15/h4-11H,2-3,12H2,1H3,(H2,21,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUKGBDGKNEGQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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